Product packaging for 2,2,5,7,8-Pentamethylchroman(Cat. No.:CAS No. 55646-01-0)

2,2,5,7,8-Pentamethylchroman

Cat. No.: B1224416
CAS No.: 55646-01-0
M. Wt: 204.31 g/mol
InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chroman Scaffolds in Chemical Biology and Organic Synthesis Research

The chroman ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netresearchgate.netmdpi.com This designation stems from its prevalence in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.netmdpi.com Chroman-based structures are key components in various flavonoids, which are known for their diverse pharmacological effects. researchgate.net

The versatility of the chroman framework allows for the synthesis of a vast range of derivatives, making it a valuable building block for creating novel therapeutic agents and bioactive molecules. researchgate.netnih.gov Researchers have successfully developed chroman-containing compounds with anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties. researchgate.netmdpi.comnih.govfrontiersin.org The specific biological effects are often determined by the substitution pattern on the chroman ring. researchgate.net In organic synthesis, the chroman moiety is a crucial intermediate and a target structure in the development of new synthetic methodologies. mdpi.com Its presence in numerous FDA-approved drugs underscores its importance in pharmaceutical development. mdpi.com

2,2,5,7,8-Pentamethylchroman as a Model Compound for Tocopherols and Related Antioxidants

This compound and its hydroxylated form, this compound-6-ol (PMC), are arguably the most widely utilized model compounds for α-tocopherol (a form of Vitamin E). researchgate.netevitachem.com Vitamin E is the principal chain-breaking, lipid-soluble antioxidant in biological membranes, protecting them from oxidative damage by trapping reactive oxygen radicals. dntb.gov.uatandfonline.com The antioxidant activity is centered on the chroman-6-ol (B1254870) system, specifically the phenolic hydroxyl group at the C-6 position. dntb.gov.ua

By using this compound and its derivatives, researchers can isolate and study the behavior of the chroman head group of Vitamin E. researchgate.netacs.org This approach is crucial for understanding the mechanisms of antioxidant action, the kinetics of reactions with peroxyl radicals, and the structure-activity relationships of tocopherols. tandfonline.comacs.org The compound allows for the investigation of how the chroman ring and its substituents influence antioxidant potency without the metabolic complications of the full Vitamin E molecule. tandfonline.com

Thermochemical studies have been conducted to precisely determine the energetic properties of these model compounds, which are intimately related to their antioxidant function. researchgate.net

Table 1: Selected Thermochemical Data for this compound-6-ol (PMC) Data obtained at T = 298.15 K

PropertyValueUnit
Standard molar enthalpy of formation (crystalline)-(513.7 ± 3.4)kJ · mol⁻¹
Standard molar enthalpy of sublimation(107.4 ± 0.8)kJ · mol⁻¹
Standard molar enthalpy of formation (gas)-(406.3 ± 3.5)kJ · mol⁻¹
Source: researchgate.net

Overview of Research Directions and Academic Utility

The academic utility of this compound and its derivatives extends across several key areas of chemical research:

Peptide Synthesis: A significant application is in solid-phase peptide synthesis (SPPS). The derivative this compound-6-sulfonyl chloride (Pmc-Cl) is widely used as a protecting group for the guanidino side chain of arginine. researchgate.net The pentamethyl substitution on the chroman ring provides substantial steric shielding, making the Pmc group stable under the conditions of Fmoc-based peptide synthesis but readily removable with acid. chemimpex.com This has made Nω-(this compound-6-sulfonyl)-L-arginine a valuable tool in the synthesis of complex peptides and peptide-based drugs. chemimpex.comchemimpex.com

Structural and Conformational Analysis: The rigid, bicyclic structure of the chroman ring makes it an excellent subject for structural studies. Researchers use X-ray diffraction and various NMR techniques (including 13C CP MAS) to analyze the conformation of the dihydropyran ring and the influence of different substituents on its geometry. dntb.gov.uaresearchgate.net These studies are important for understanding how the three-dimensional structure of the chroman system relates to its biological activity. dntb.gov.uaresearchgate.net

Synthetic Chemistry: this compound-6-ol serves as a starting material or intermediate in the synthesis of other chroman derivatives and biologically active compounds. prepchem.com For example, it can be oxidized to afford other functionalized chromanols. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B1224416 2,2,5,7,8-Pentamethylchroman CAS No. 55646-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYPCNLVHSQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(OC2=C1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365175
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55646-01-0
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2,2,5,7,8 Pentamethylchroman

Strategies for the Synthesis of 2,2,5,7,8-Pentamethylchroman and its Direct Precursors

The synthesis of the this compound scaffold is typically achieved through acid-catalyzed condensation reactions that form the heterocyclic chroman ring. The choice of starting materials dictates the specific reaction pathway.

One prominent method involves the reaction between a substituted phenol (B47542) and an unsaturated alcohol or its equivalent. For instance, 2,2,5,7,8-pentamethylchromane can be prepared from the reaction of 2,3,5-trimethylphenol (B45783) with 3-methylbut-2-enol. beilstein-journals.org This condensation is often catalyzed by a Lewis acid.

Another well-documented synthesis starts with 2,3,6-trimethylhydroquinone. In a procedure utilizing a Lewis acid catalyst such as anhydrous aluminum chloride in a dry solvent like dichloromethane, 2,3,6-trimethylhydroquinone is reacted with 3-methyl-2-buten-1-ol. prepchem.com The reaction mixture is typically stirred at room temperature to facilitate the cyclization, followed by purification steps including extraction and distillation to yield the 6-hydroxy derivative, this compound-6-ol. prepchem.com This hydroxylated precursor is itself a key intermediate for further functionalization.

A similar approach employs a ZnCl₂-catalyzed condensation of 2,3,5-trimethylphenol with isoprene (B109036) to form the chroman ring structure. researchgate.net

Table 1: Selected Synthetic Routes to Pentamethylchroman Derivatives

Product Reactant 1 Reactant 2 Catalyst/Reagent Solvent
2,2,5,7,8-Pentamethylchromane 2,3,5-Trimethylphenol 3-Methylbut-2-enol Acid Catalyst Not specified
This compound-6-ol 2,3,6-Trimethylhydroquinone 3-Methyl-2-buten-1-ol Anhydrous Aluminum Chloride Dichloromethane
2,2,5,7,8-Pentamethylchromane 2,3,5-Trimethylphenol Isoprene ZnCl₂ Not specified

Synthesis and Reactivity of this compound-6-sulfonyl Chloride

This compound-6-sulfonyl chloride (Pmc-Cl) is a pivotal reagent used primarily for the protection of the guanidino group of arginine in peptide synthesis. ub.edu Its synthesis is a two-step process involving sulfonation followed by chlorination.

The synthesis of Pmc-Cl begins with the sulfonation of a suitable pentamethylchroman precursor. The reaction can start from either this compound itself or its hydroxylated analogue, this compound-6-ol (PMC-OH). google.com

The most common method employs direct sulfonation of this compound using a strong sulfonating agent like chlorosulfonic acid. google.com The reaction is an electrophilic aromatic substitution, where the electron-rich aromatic ring of the chroman attacks the sulfur trioxide moiety of the sulfonating agent. In a typical procedure, this compound is dissolved in a chlorinated solvent such as trichloromethane and cooled before the dropwise addition of chlorosulfonic acid. google.com The reaction is initially conducted at a reduced temperature (e.g., 0°C) and then allowed to proceed at ambient temperature. google.com

Following sulfonation, the resulting sulfonic acid intermediate is converted to the desired sulfonyl chloride. This is achieved by treating the sulfonic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation. The intermediate from the sulfonation step is refluxed with thionyl chloride, typically at temperatures between 70–80°C for several hours, to yield the final Pmc-Cl product.

Table 2: Typical Reaction Conditions for Pmc-Cl Synthesis

Step Reagent Solvent Temperature Duration
Sulfonation Chlorosulfonic Acid Trichloromethane or Chloroform 0°C to Room Temp 1-6 hours
Chlorination Thionyl Chloride Neat (reflux) 70–80°C 2-3 hours
Chlorination Oxalyl Chloride Dichloromethane (DCM) Room Temperature ~4 hours

The purity of this compound-6-sulfonyl chloride is of paramount importance, particularly for its application in solid-phase peptide synthesis (SPPS), where impurities can lead to undesirable side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to verify the purity of the synthesized Pmc-Cl. A purity of ≥97.0% as determined by HPLC is often required for commercial-grade material.

Given that sulfonyl chlorides are susceptible to hydrolysis, it is essential to store Pmc-Cl under anhydrous conditions to maintain its integrity and reactivity.

Chlorination Procedures and Yield Optimization

Functionalization and Derivatization Approaches

The chemical utility of this compound is largely realized through its sulfonylated derivatives, which have found a niche but critical role in synthetic chemistry.

The primary application of this compound-6-sulfonyl chloride is in the protection of functional groups during multi-step organic syntheses. google.com Specifically, the this compound-6-sulfonyl (Pmc) group is widely used as a protecting group for the highly basic guanidino side chain of the amino acid arginine in Fmoc-based solid-phase peptide synthesis. researchgate.netresearchgate.net

The Pmc group is introduced by reacting Pmc-Cl with the guanidino group of an Nα-protected arginine derivative. google.com The resulting sulfonamide linkage is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group during peptide chain elongation. However, the Pmc group can be cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for the deprotection of the arginine side chain at the end of the synthesis. researchgate.net The steric bulk provided by the five methyl groups on the chroman ring enhances the stability of the protecting group.

The development of the Pmc group was a significant advancement in peptide chemistry, offering an alternative to other sulfonyl-based protecting groups with different acid labilities, thereby providing chemists with greater flexibility in designing synthetic strategies for complex, arginine-rich peptides. researchgate.netresearchgate.net The use of Pmc-Cl has enabled the successful synthesis of numerous biologically active peptides. researchgate.net

Synthesis of Glycosylated Derivatives for Solubility Modulation in Research Models

The low water solubility of many chroman derivatives, including this compound, often limits their application in biological research. Glycosylation, the attachment of sugar moieties, is a widely employed strategy to enhance the aqueous solubility and stability of hydrophobic compounds. researchgate.netnih.gov

A notable example is the synthesis of 2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol. nih.gov This vitamin E glucoside was synthesized via transglycosylation using α-glucosidase from Saccharomyces species. The reaction involved 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose (B56501) in a dimethyl sulfoxide (B87167) (DMSO) containing solution, with an optimal pH of 5.5. nih.gov The resulting glycosylated chroman derivative demonstrated significantly high solubility in water. nih.gov

Another approach involves the Helferich method, which was used to synthesize this compound-6-yl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside. researchgate.netrsc.org This method utilizes a Lewis acid, such as zinc chloride, as a promoter for the glycosylation reaction with a peracetylated sugar donor. rsc.org Subsequent deacetylation and chromatographic separation yield the desired anomeric glycosides. rsc.org The strategic glycosylation of such compounds not only improves their physicochemical properties for research applications but can also influence their biological activity. nih.govmdpi.com

Glycosylated Derivative Synthetic Method Key Reagents Benefit
2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-olα-glucosidase-catalyzed transglycosylation2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol, Maltose, α-glucosidaseHigh water solubility
This compound-6-yl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosideModified Helferich methodThis compound-6-ol, Peracetylated β-glucose, Zinc chlorideImproved solubility and allows for stereochemical studies

Introduction of Electron-Donating and Electron-Withdrawing Substituents at Position 6

Modifying the electronic properties of the chroman ring, particularly at the C6 position, is crucial for studying the antioxidant mechanism and other biological activities. This is achieved by introducing electron-donating groups (EDGs) like hydroxyl (-OH) and amino (-NH2) groups, or electron-withdrawing groups (EWGs) such as a nitro (-NO2) group.

The synthesis of 6-nitro-2,2,5,7,8-pentamethylchroman is a key step in introducing an electron-withdrawing group. This derivative can be subsequently reduced to form the corresponding 6-amino-2,2,5,7,8-pentamethylchroman, an electron-donating derivative. researchgate.net The synthesis of 2,2,5,7,8-pentamethyl-6-chromanylamine-15N, for instance, involves the ZnCl2-catalyzed condensation of 2,3,5-trimethylphenol with isoprene, followed by nitration and subsequent reduction. researchgate.net

Studies have analyzed the influence of these substituents on the geometry of the chroman ring. For example, the rotational barrier of the substituent at position 6 is related to its size, with the nitro group having the largest barrier. researchgate.net The presence of an electron-accepting substituent like the nitro group causes more significant geometric changes in the chroman fragment compared to electron-donating groups. researchgate.net These structural modifications directly impact the compound's reactivity and potential biological functions.

Substituent at C6 Type Synthetic Precursor Key Transformation
-NO2 (Nitro)Electron-WithdrawingThis compoundNitration
-NH2 (Amino)Electron-Donating6-Nitro-2,2,5,7,8-pentamethylchromanReduction
-OH (Hydroxyl)Electron-Donating2,3,6-TrimethylhydroquinoneAcid-catalyzed condensation with isoprene or related compounds

Formation and Characterization of Oxidation Products

The oxidation of this compound-6-ol, a model for vitamin E, yields a variety of products, including epoxychromanones and quinoid forms. The study of these oxidation products is essential for understanding the antioxidant mechanism and the degradation pathways of tocopherols.

When this compound-6-ol is oxidized by peroxyl radicals, several products are formed. These include 4a,5-epoxy-4a,5-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-one and 7,8-epoxy-7,8-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-one. nih.gov The reaction medium's polarity influences the yields of these products. nih.gov Alkaline ferricyanide (B76249) oxidation is another method used to study the oxidation products of this chroman derivative. acs.org

The formation of these epoxides and other substituted tocopherones are considered the main products of α-tocopherol oxidation in biological systems. nih.gov Characterization of these products is typically performed using techniques like magnetic resonance spectroscopy. nih.gov

Oxidation Product Type Example Oxidizing Agent
Epoxychromanone4a,5-Epoxy-4a,5-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-onePeroxyl radicals
Epoxychromanone7,8-Epoxy-7,8-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-onePeroxyl radicals
Spirodimer5,5'-spirodimerPeroxyl radicals

Esterification of this compound-6-ol and Related Compounds

Esterification of the hydroxyl group at the C6 position of this compound-6-ol is a common derivatization strategy. This modification can alter the compound's lipophilicity and other physicochemical properties. Conformational preferences of esters of this compound-6-ol have been studied using dynamic 13C NMR in solution and solid-state techniques. researchgate.net These studies have shown an increased rigidity in the ester molecules compared to the free chroman-6-ol (B1254870). researchgate.net The rotational barrier around the C–O ester bond is influenced by both steric and electronic effects of the substituents in the ester fragment. researchgate.net

General Synthetic Principles in Chroman and Chromanone Chemistry Relevant to this compound Analogs

The synthesis of the chroman and chromanone core is fundamental to accessing a wide range of analogs, including those of this compound. Modern synthetic methods offer efficient and selective routes to these important heterocyclic scaffolds.

Visible-light-driven photocatalytic radical-initiated cascade cyclization has become a powerful and environmentally friendly strategy for constructing chroman-4-one scaffolds. researchgate.netnih.gov This approach often utilizes readily available starting materials and proceeds under mild conditions. nih.govfrontiersin.org

One such method involves a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation, which efficiently synthesizes a variety of 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.org These reactions can be initiated by various radical precursors, including carboxylic acids and their derivatives, which are abundant and structurally diverse. nih.govfrontiersin.orgmdpi.com For instance, a sustainable photocatalytic synthesis of chroman-4-ones has been developed using carboxylate salts as radical precursors and FeCl3 as a catalyst. acs.org This method demonstrates excellent substrate scope and functional group tolerance. acs.org

The development of enantioselective methods to synthesize chiral chroman derivatives is of significant interest due to the stereospecificity often observed in biological systems. Several catalytic asymmetric reactions have been developed to produce chiral chromans with high enantioselectivity.

One strategy is the oxa-Michael-Michael cascade reaction, which, when catalyzed by a bifunctional thiourea (B124793) organocatalyst, yields highly substituted chiral chromans with excellent enantioselectivities. nih.govresearchgate.net Another approach is the enantioselective palladium-catalyzed alkene aryloxyarylation, which provides high yields of chromans containing quaternary stereocenters. bohrium.com Nickel-catalyzed asymmetric synthesis has also been employed to create chiral chromans with quaternary allylic siloxanes, which have shown potential as antitumor agents. chemrxiv.org Furthermore, chiral squaramide has been used as a catalyst in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording chiral heterocyclic systems containing the chroman moiety with high yields and enantioselectivities. rsc.org

Synthetic Principle Catalyst/Method Key Features
Photocatalytic Radical-Initiated Cascade CyclizationVisible-light photoredox catalysis, FeCl3Green, mild conditions, good functional group tolerance
Enantioselective Oxa-Michael-Michael Cascade ReactionBifunctional thiourea organocatalystHigh enantioselectivity, good yields
Enantioselective Palladium-Catalyzed Alkene AryloxyarylationPalladium with chiral monophosphorus ligandHigh-yielding, excellent enantioselectivity for quaternary stereocenters
Enantioselective Nickel-Catalyzed SynthesisNickel with P-chiral monophosphine ligandExcellent yields and enantioselectivities for tertiary allylic siloxanes
Enantioselective Michael AdditionChiral squaramideHigh to excellent yields, high enantioselectivities

Structural Elucidation and Conformational Analysis of 2,2,5,7,8 Pentamethylchroman Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structure of 2,2,5,7,8-pentamethylchroman derivatives in various states. Techniques such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) provide insight into the molecular framework, conformational preferences in solution, and the nature of transient radical species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and dynamic analysis of this compound derivatives. Both solution and solid-state (CP/MAS) NMR techniques have been utilized to assign structures and investigate conformational behavior. researchgate.netresearchgate.net

Studies on various derivatives, including esters of this compound-6-ol, have revealed an increase in the rigidity of the molecule compared to the free chromanol. researchgate.net Dynamic ¹³C NMR (DNMR) experiments have been particularly insightful. For instance, the coalescence of signals from the gem-dimethyl group at the C2 position has been monitored to understand the hindered rotation around the C–O ester bond. researchgate.net The Gibbs free energy of activation (ΔG‡) for the pseudorotation of the dihydropyran ring has been determined through temperature-dependent NMR experiments. For esters of the related α-tocopherol, these ΔG‡ values are in the range of 58.0–62.6 kJ mol⁻¹, with coalescence temperatures around 288–304 K. researchgate.net

The nature of the substituent at the C6 position significantly influences the conformational dynamics. A conformational analysis of 6-amino- and 6-nitro-2,2,5,7,8-pentamethylchroman demonstrated that the electro-donor or electro-acceptor properties of the C6 moiety affect the kinetics of the heterocyclic ring interconversion. nih.gov In contrast to esters, ether derivatives such as methyl, silyl, and THP ethers of this compound-6-ol did not exhibit significant dynamic effects on the methyl group resonances at C2 within the temperature range of 165 K to 295 K. nih.gov For the free this compound-6-ol, the coalescence point was not reached even at temperatures as low as 160 K. nih.gov

Solid-state ¹³C CP/MAS NMR has been used to study a range of model compounds, including this compound-6-ol and its carboxylic acid analog, Trolox. researchgate.net These studies provide information on the structure in the solid phase, which can be compared with solution-state data and crystallographic results. For example, a significant deshielding of 7.7 ppm for the carboxylic carbon in solid Trolox was attributed to the formation of intermolecular hydrogen bonds within cyclic dimers. researchgate.net

¹³C NMR Chemical Shift Data for this compound Derivatives
CompoundC2C3C4C4aC5C5-CH₃C6C7C7-CH₃C8C8-CH₃C8aC2-CH₃ (axial)C2-CH₃ (equatorial)
This compound-6-ol72.932.821.2118.0119.011.9145.4121.512.3122.911.9147.824.324.3
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)73.031.121.0117.7118.911.8145.3121.212.2122.811.8147.120.825.5

Data sourced from ¹³C CP/MAS NMR studies. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary technique for detecting and characterizing paramagnetic species, such as the radical intermediates formed during the antioxidant action of chromanols. When this compound-6-ol acts as a radical scavenger, it donates its phenolic hydrogen atom, forming a stable this compound-6-oxyl radical. researchgate.netniph.go.jp

ESR spectroscopy provides highly resolved spectra of this chromanoxyl radical, allowing for the determination of its g-value and the hyperfine coupling constants (hfc) of the magnetic nuclei interacting with the unpaired electron. researchgate.netniph.go.jp The hyperfine structure of the ESR spectrum is a fingerprint of the radical, revealing the distribution of the unpaired electron's spin density across the molecule.

To definitively assign the hyperfine coupling constants, studies have employed deuterated and ¹³C-labeled isotopomers of this compound-6-ol. researchgate.netresearchgate.net For example, by selectively replacing the methyl protons at the C5, C7, or C8 positions with deuterium, the corresponding hyperfine splittings disappear from the spectrum, allowing for unambiguous assignment. The ESR spectra typically show seven main lines due to the coupling with the methyl protons. researchgate.net The g-value for the this compound-6-oxyl radical has been measured at 2.0046. niph.go.jp

Hyperfine Coupling Constants (a/mT) for the this compound-6-oxyl Radical
PositionaH (Protons)aC (Carbons)
C5-CH₃0.590-0.246
C7-CH₃0.453-0.211
C8-CH₃0.085-0.032
C4-H₂0.147-

Data compiled from ESR studies on the radical and its ¹³C isotopomers. niph.go.jpresearchgate.net The constant 'a' denotes the hyperfine coupling constant. libretexts.org

X-ray Crystallographic Investigations

X-ray crystallography provides precise information about the molecular geometry and packing of molecules in the solid state. This technique has been crucial for understanding the three-dimensional structure of this compound derivatives, confirming conformations, and revealing details about structural disorder.

Determination of Molecular and Crystal Structures of this compound Analogs

While obtaining high-quality crystals of some chromanols can be challenging, the crystal structures of several key this compound derivatives have been successfully determined. The first X-ray structure determination of this compound-6-yl succinate (B1194679) (PMCS) revealed significant details about its conformation. researchgate.net The analysis showed a high degree of out-of-planarity deformation of the aryl ring and established that the heterocyclic dihydropyran ring adopts a 2-endo-3-exo conformation. researchgate.net In the crystal, PMCS forms cyclically repeated dimeric structures through strong intermolecular hydrogen bonds. researchgate.net

The crystal structures of other derivatives have also been reported, including 6-nitro-2,2,5,7,8-pentamethylchroman and, for the first time, the methyl, tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers of this compound-6-ol. researchgate.netnih.gov These structures provide a static picture that complements the dynamic information obtained from NMR and computational studies, allowing for a comprehensive analysis of stereo-electronic effects within the chromanol system. nih.gov For instance, the crystal structure of this compound-6-ol itself has been determined to belong to the triclinic P-1 space group. researchgate.net

Analysis of Conformational Disorder and Alternative Conformations of the Dihydropyran Ring

A significant finding from crystallographic studies is the presence of conformational disorder in the dihydropyran ring of some this compound derivatives. This disorder indicates that the ring can adopt multiple, energetically similar conformations even within the constraints of a crystal lattice.

A key example is the crystal structure of this compound-6-yl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, which was solved using high-resolution synchrotron diffraction data. researchgate.netiucr.org The analysis revealed that the asymmetric unit contains two independent molecules. In both of these molecules, the dihydropyran ring of the chroman moiety is disordered and exists in two alternative half-chair conformations. researchgate.netiucr.org The relative populations, or occupancies, of these conformers were refined from the diffraction data. For the first molecule, the major conformer had an occupancy of 85.8%, while for the second molecule, the two conformers were present in nearly equal proportions, with the major one having an occupancy of 52.3%. researchgate.netiucr.org This observation of multiple conformations in the solid state highlights the inherent flexibility of the dihydropyran ring system.

Computational Chemistry Approaches

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound derivatives.

DFT calculations have been used to analyze how substituents at the C6 position influence the geometry of the chroman ring. researchgate.net By systematically rotating substituents with different electronic properties (e.g., -NO₂, -OH, -NH₂) and optimizing the geometry at each step (e.g., at the B3LYP/6-311G** level of theory), researchers have calculated the energy barriers to rotation. The barrier was found to be largest for the bulky nitro group (5.9 kcal/mol) and smallest for the hydroxyl group (2.0 kcal/mol). researchgate.net These calculations also showed that the geometry of the chroman fragment is sensitive to the electronic nature of the substituent. researchgate.net

Furthermore, computational methods are crucial for interpreting experimental spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR shielding constants. researchgate.netpnu.ac.ir These calculated values can then be compared with experimental chemical shifts to validate proposed structures and conformational ensembles. rsc.org For instance, DFT optimization followed by the calculation of NMR properties successfully explained the splitting of some signals observed in the dynamic ¹³C NMR spectra of a THP ether derivative, which was attributed to specific conformational effects. nih.gov

Computational approaches have also been applied to model the dynamics of the dihydropyran ring and to perform population analyses of different conformers using Natural Bond Orbital (NBO) analysis. researchgate.net These theoretical studies help to rationalize the interplay of steric and electronic effects that govern the conformational preferences and reactivity of these molecules. researchgate.netmdpi.com

Density Functional Theory (DFT) and Semi-Empirical (PM3) Calculations for Geometry Optimization

Computational chemistry provides powerful tools for understanding the three-dimensional arrangement of atoms in molecules and their relative energies. Density Functional Theory (DFT) and semi-empirical methods like PM3 are instrumental in optimizing the geometry of this compound derivatives and predicting their stable conformations.

Density Functional Theory (DFT) has proven to be a reliable method for studying the structural and electronic properties of chroman derivatives. rsc.orgnih.govresearchgate.net For instance, studies on derivatives of this compound-6-ol have utilized various DFT functionals, such as B3LYP, with different basis sets to achieve accurate geometric parameters. rsc.orgresearchgate.net The B3LYP/6-31+G(d,p) level of theory, for example, has been successful in determining ensembles of conformers whose calculated NMR parameters show excellent agreement with experimental data. rsc.org The choice of functional and basis set is critical and can influence the accuracy of the results. rsc.orgrsc.org Some studies have also incorporated dispersion corrections (e.g., DFT-D3) to better account for intramolecular London dispersion effects, which are significant in determining the relative Gibbs free energies of different conformers. rsc.org

Semi-empirical methods , such as PM3 (Parametric Method 3), offer a faster, albeit less rigorous, alternative for computational analysis. wikipedia.orguni-muenchen.de PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de While less accurate than DFT, PM3 can be valuable for preliminary conformational searches and for studying the dynamics of large molecules. researchgate.net For esters of this compound-6-ol, PM3 has been employed to investigate aspects of their molecular dynamics. researchgate.netresearchgate.net It's important to note that the reliability of semi-empirical methods can be lower, especially for systems with complex electronic features or unconventional bonding. uni-muenchen.de

Analysis of Intramolecular Forces, Rotational Barriers, and Conformational Flexibility

The conformation and flexibility of this compound derivatives are governed by a delicate balance of intramolecular forces. These include steric hindrance, electronic effects, and weaker interactions like hydrogen bonds and London dispersion forces.

Intramolecular forces play a crucial role in determining the preferred spatial arrangement of substituents. In catechol-containing chroman analogs, intramolecular hydrogen bonding between the chroman oxygen and a hydroxyl group can influence the orientation of the catechol moiety. researchgate.net Steric hindrance between the methyl groups on the chroman ring and substituents at other positions can also significantly impact the molecule's geometry. rsc.org For instance, in esters of this compound-6-ol, both electrostatic and steric intramolecular forces are key determinants of the rotational barrier around the C-O ester bond. researchgate.net

Rotational barriers are a measure of the energy required to rotate a part of a molecule around a specific bond. In derivatives of this compound, the rotation of substituents, particularly at position 6, has been a subject of study. The size and electronic nature of the substituent influence the rotational barrier. For example, a study on 6-substituted this compound derivatives found that the rotational barrier was largest for a nitro group (5.9 kcal/mol) and smallest for a hydroxyl group (2.0 kcal/mol). researchgate.net Dynamic NMR spectroscopy has been a valuable experimental technique to determine these barriers, for example, in various esters of this compound-6-ol, where Gibbs free energy of activation (ΔG‡) values were found to be in the range of 59–63 kJ mol−1. nih.govrsc.org

Conformational flexibility is a key characteristic of the chroman ring system, which typically adopts a half-chair conformation. rsc.org The heterocyclic ring can undergo pseudorotation, and the presence of substituents can influence the rigidity of the molecule. researchgate.net For example, esters of this compound-6-ol show increased rigidity compared to the parent alcohol. researchgate.netrsc.org The flexibility of these molecules is important for their biological activity, as it determines how they can interact with biological targets. rsc.org

Correlation of Molecular Geometry with Electronic Properties and Reactivity

The three-dimensional structure of a molecule is intrinsically linked to its electronic properties and, consequently, its chemical reactivity. solubilityofthings.com In the context of this compound derivatives, this relationship is particularly evident in their antioxidant activity.

The molecular geometry influences the distribution of electron density within the molecule. researchgate.net For chroman derivatives, the planarity of the chroman ring system and the orientation of substituents can affect the stability of the corresponding phenoxyl radical formed during antioxidant action. acs.org Studies on flavonoids, which share the chroman ring system, have shown that the planarity of the structure can be influenced by hydroxyl groups and that this, in turn, affects their antioxidant potential. acs.org In this compound derivatives, the geometry of the chroman fragment, specifically the C4A-C8A-O1-O2 angle, is sensitive to the electronic nature of substituents at position 6. researchgate.net

The electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are directly influenced by the molecular geometry. mdpi.com These frontier orbitals are key to understanding a molecule's reactivity. For instance, the HOMO energy is related to the ability of a molecule to donate an electron, a crucial step in the antioxidant mechanism of phenolic compounds. The electron-donating or electron-withdrawing nature of substituents can alter these energy levels. For example, electron-donating groups are expected to increase the HOMO energy, making the compound a better electron donor and thus a more potent antioxidant. researchgate.net

The reactivity of this compound derivatives, particularly their antioxidant activity, is a direct consequence of their structure and electronic properties. The rate constants for the reaction of tocopherol models with free radicals have been shown to correlate with the electron-donating capacity of the alkyl substituents on the aromatic ring. researchgate.net The stereoelectronic factors, which are a combination of steric and electronic effects, are of paramount importance in determining the antioxidant activity of vitamin E and related phenols. acs.org Computational studies, such as DFT, can be used to calculate reactivity descriptors that help in predicting the antioxidant potential of these compounds. researchgate.net

Mechanistic Investigations in Chemical and Biological Model Systems Utilizing 2,2,5,7,8 Pentamethylchroman

Studies on Antioxidant Mechanisms

2,2,5,7,8-Pentamethylchroman-6-ol (PMC), a close structural analog of α-tocopherol, serves as a crucial model compound for elucidating the complex mechanisms of vitamin E's antioxidant activity. nih.govjst.go.jp Its simplified structure, lacking the phytyl tail of tocopherol, facilitates studies in various model systems while retaining the reactive chromanol core responsible for radical scavenging. aacrjournals.org

In controlled laboratory settings, the antioxidant action of this compound-6-ol has been extensively studied using systems that generate peroxyl radicals. nih.govrsc.org A common method involves the thermal decomposition of azo-initiators, such as 2,2'-azobis(2,4-dimethylvaleronitrile), in oxygenated solvents to produce a steady flux of peroxyl radicals. nih.gov When this compound-6-ol is introduced into these systems, it efficiently scavenges these radicals, undergoing oxidation in the process. nih.gov

The oxidation of this compound-6-ol by peroxyl radicals yields a variety of products. nih.govrsc.org Key products identified include epoxide and hydroperoxide derivatives. nih.govrsc.org Specifically, studies have isolated and characterized compounds such as 4a,5-epoxy-4a,5-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-one and 8a-[(2,4-dimethyl-1-nitrilopent-2-yl)dioxy]-2,2,5,7,8-pentamethylchroman-6(8aH)-one. nih.gov The distribution of these oxidation products is significantly influenced by the reaction environment; for instance, increasing solvent polarity has been shown to increase the yield of epoxide products while decreasing the formation of spirodimer products. nih.gov These findings in model systems are consistent with the formation of similar epoxide and 8a-substituted products from α-tocopherol oxidation within biological membranes. nih.gov

Table 1: Major Oxidation Products of this compound-6-ol with Peroxyl Radicals This table is interactive. Users can sort and filter the data.

Product Name Chemical Formula Description
4a,5-Epoxy-4a,5-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-one C14H20O4 An epoxy-hydroperoxy derivative formed from radical attack. nih.govrsc.org
7,8-Epoxy-7,8-dihydro-8a-hydroperoxy-2,2,5,7,8-pentamethylchroman-6(8aH)-one C14H20O4 An isomeric epoxy-hydroperoxy derivative. nih.gov
8a-[(2,4-dimethyl-1-nitrilopent-2-yl)dioxy]-2,2,5,7,8-pentamethylchroman-6(8aH)-one C21H32N2O3 A chromanone product formed by coupling with a radical from the azo-initiator. nih.gov

The effectiveness of a chain-breaking antioxidant is determined by the kinetics of its reaction with peroxyl radicals. mdpi.com For this compound-6-ol (PMC), the rate constant for inhibition (k_inh) of peroxyl radical-mediated autoxidation is high, comparable to that of α-tocopherol. mdpi.comnih.gov This rapid transfer of its phenolic hydrogen atom to a peroxyl radical is a key characteristic of its efficiency. mdpi.com The antioxidant activity of chroman-6-ols generally decreases in the order: this compound-6-ol (PMC) ≈ α-tocopherol > Trolox methyl ester > Trolox. mdpi.com This highlights the importance of the fully methylated aromatic ring for maximal radical-scavenging activity. mdpi.com

Table 2: Kinetic Parameters for Antioxidant Activity This table is interactive. Users can sort and filter the data.

Compound System Rate Constant (k_inh) Stoichiometry (n) Reference
This compound-6-ol (PMC) Autoxidation of styrene/cumene High, comparable to α-Tocopherol ~2 mdpi.comnih.gov
α-Tocopherol Autoxidation of styrene/cumene High ~2 mdpi.com
Trolox Autoxidation of styrene/cumene Lower than PMC ~2 mdpi.com

Note: 'n' represents the number of peroxyl radicals trapped by one molecule of the antioxidant. mdpi.com

The oxidation of this compound-6-ol is not limited to non-enzymatic radical reactions but can also be catalyzed by certain enzymes, providing insights into potential biological transformations. nih.gov Studies using horseradish peroxidase (HRP) have demonstrated the enzymatic oxidation of PMC. nih.govresearchgate.net The catalytic intermediate of HRP in this reaction was identified as Compound II. nih.gov The rate constants for this rate-determining step followed the order: this compound-6-ol > Trolox C > α-tocopherol, indicating that PMC is a more readily oxidized substrate for HRP under these conditions. nih.gov The final oxidation product was quantitatively identified as the corresponding quinone. nih.gov

Similarly, metmyoglobin has been shown to catalyze the conversion of this compound-6-ol to its quinone form. nih.gov This reaction is of interest due to the presence of myoglobin (B1173299) in muscle tissues, where lipid peroxidation can be a significant issue. researchgate.net The myoglobin-catalyzed oxidation was found to be completely inhibited by the presence of ascorbate (B8700270), suggesting a protective or recycling role for ascorbate in such systems. nih.gov

Table 3: Relative Rates of Enzymatic Oxidation This table is interactive. Users can sort and filter the data.

Substrate Enzyme Relative Rate of Oxidation Key Finding
This compound-6-ol Horseradish Peroxidase Highest The rate-determining step involves HRP Compound II. nih.gov
Trolox C Horseradish Peroxidase Intermediate Slower rate compared to PMC. nih.gov
α-Tocopherol Horseradish Peroxidase Lowest Slower rate compared to both PMC and Trolox C. nih.gov

The antioxidant efficacy of chromanol compounds is intimately linked to their molecular structure. nih.govresearchgate.net The presence of electron-donating methyl groups on the aromatic ring is critical for stabilizing the chromanoxyl radical formed during scavenging, thereby enhancing antioxidant potency. mdpi.com this compound-6-ol, with its fully substituted aromatic ring, exhibits high antioxidant activity, similar to α-tocopherol. mdpi.com In contrast, tocopherol forms with fewer methyl groups, such as β-, γ-, and δ-tocopherol, generally show lower activity in trapping peroxyl radicals. aacrjournals.org

The phenolic hydroxyl group at position 6 is the site of hydrogen donation and is essential for the radical-scavenging activity. aacrjournals.org Furthermore, the lipophilicity, influenced by the alkyl groups on the chroman ring, plays a crucial role in the compound's effectiveness, particularly in biological systems. nih.govresearchgate.net High lipophilicity facilitates incorporation into cellular membranes, which is a primary determinant of protective efficacy against lipid hydroperoxide-induced toxicity in cultured endothelial cells. nih.govresearchgate.net Studies have shown that lipophilic antioxidants like this compound-6-ol provide efficient protection, whereas more hydrophilic antioxidants like Trolox are less effective in these cellular models. nih.govresearchgate.net

An important aspect of antioxidant action in biological systems is the potential for regeneration, or recycling, of the antioxidant from its oxidized radical form. tandfonline.com This allows a single molecule to quench multiple radicals over time. While the primary reaction of this compound-6-ol involves donating a hydrogen atom to become a chromanoxyl radical, this radical can be reduced back to the active phenolic form by other reductants. tandfonline.com

In model systems, co-antioxidants like ascorbic acid (vitamin C) have been shown to recycle α-tocopherol from its tocopheroxyl radical. tandfonline.comresearchgate.net This synergistic interaction is believed to be a key feature of the cellular antioxidant network. tandfonline.com Similarly, ubiquinols (the reduced form of coenzyme Q) have been implicated in the enzymatic recycling of vitamin E in mitochondrial membranes. nih.gov Studies using mitochondrial and liposomal models demonstrated a requirement for ubiquinone in the enzymatic protection of vitamin E. nih.gov As a model for vitamin E, the chromanoxyl radical of PMC is subject to these same recycling pathways, which link its antioxidant function to broader cellular metabolism. tandfonline.com

Influence of Substituents and Molecular Structure on Antioxidant Potency and Stability

Molecular Interactions and Signaling Modulation in Cellular Research Models

Beyond its direct antioxidant effects, this compound has been identified as a modulator of cellular signaling pathways. medchemexpress.comtargetmol.comchemsrc.commedchemexpress.com In human prostate carcinoma cell lines, such as LNCaP, it exhibits potent antiandrogenic activity by modulating androgen receptor (AR) signaling. aacrjournals.orgmedchemexpress.com It has been shown to shift the androgen-stimulated growth curve of these cells in a manner similar to the clinical antiandrogen bicalutamide, which is indicative of AR antagonist activity. aacrjournals.org This inhibition of androgenic responses occurs without significantly altering the protein levels of the androgen receptor itself. aacrjournals.org

Furthermore, in other cellular models, this compound has been observed to inhibit the respiratory burst and migration of neutrophils, key events in the inflammatory response. medchemexpress.com These actions suggest that its biological effects extend beyond simple radical scavenging to include specific interactions with cellular signaling components. The phenolic hydroxyl group on the chromanol ring appears to be a significant contributor to this antiandrogenic activity. aacrjournals.org

Investigation of Androgen Receptor Signaling Modulation in Prostate Carcinoma Cell Lines

2,2,5,7,8-Pentamethyl-6-chromanol (B1683935) (PMC), the antioxidant component of vitamin E, has been identified as a potent modulator of androgen receptor (AR) signaling, demonstrating anti-cancer activity in prostate cancer cell lines. medchemexpress.com The androgen receptor is a critical driver in the development and progression of prostate cancer. nih.govmdpi.com Its signaling pathway is activated by androgens like testosterone (B1683101) and 5α-dihydrotestosterone (DHT), which leads to the transcription of genes involved in cell proliferation and survival. nih.govmdpi.com The development of resistance to therapies that target this pathway, leading to castration-resistant prostate cancer (CRPC), is a major clinical challenge and is often associated with continued AR activity through various mechanisms, including gene amplification, mutation, or the expression of splice variants. nih.govdovepress.com

Mechanistic studies have shown that PMC exhibits significant activity against prostate cancer cells, and this action is linked to its ability to interfere with the AR signaling cascade. medchemexpress.com This modulation is a key aspect of its potential anti-cancer effects, as the AR pathway is central to the growth of both hormone-sensitive and castration-resistant prostate cancer. medchemexpress.combioinformatics.org

Analysis of Neutrophil Respiratory Burst and Migration Inhibition In Vitro

In vitro studies have demonstrated that 2,2,5,7,8-pentamethyl-6-chromanol can inhibit key functions of neutrophils, a type of white blood cell crucial to the innate immune response. medchemexpress.com Specifically, the compound has been shown to inhibit the neutrophil respiratory burst, which is the rapid release of reactive oxygen species (ROS) used to destroy pathogens. medchemexpress.comwikipedia.org This process, while essential for immunity, can also cause damage to host tissues if unregulated. nih.govnih.gov

Research findings indicate that PMC, at concentrations between 4 and 12 μM, inhibits the respiratory burst in neutrophils that was induced by various stimuli, including formylmethionyl-leucyl-phenylalanine (fMLP), phorbol (B1677699) 12-myristate 13-acetate (PMA), and leukotriene B4 (LTB4) after a 90-minute incubation period. medchemexpress.com Furthermore, the compound was also found to inhibit the migration of these immune cells. medchemexpress.com The inhibition of neutrophil migration is a significant finding, as the recruitment of these cells to sites of inflammation is a key step in the inflammatory process. nih.gov

Table 1: In Vitro Effects of 2,2,5,7,8-Pentamethyl-6-chromanol on Neutrophil Function

Parameter Stimulant(s) Concentration Range of PMC Observation Source
Respiratory Burst fMLP, PMA, LTB4 4-12 μM Inhibition medchemexpress.com
Cell Migration fMLP, PMA, LTB4 4-12 μM Inhibition medchemexpress.com

Mechanistic Studies on NF-κB Pathway Inhibition in Cellular and Rodent Models

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation and cell survival. Studies have shown that 2,2,5,7,8-pentamethyl-6-chromanol acts as an inhibitor of this pathway. medchemexpress.com In a mouse model of carbon tetrachloride (CCl4)-induced liver damage, orally administered PMC was found to inhibit the activation of the NF-κB pathway. medchemexpress.com This inhibition of NF-κB, coupled with the compound's ability to scavenge free radicals, contributed to its protective effect against liver toxicity in the study. medchemexpress.com The suppression of NF-κB activation by certain therapeutic agents can abrogate the phosphorylation and subsequent degradation of its inhibitor, IκBα, which is a key step in the pathway's activation by various inflammatory stimuli. researchgate.net

Exploration of Antiplatelet and Antithrombotic Activities in In Vivo Rodent Models

Investigations in rodent models have revealed that 2,2,5,7,8-pentamethyl-6-chromanol possesses both antiplatelet and antithrombotic properties. medchemexpress.com In a mouse model of microvascular thrombosis induced by fluorescein (B123965) sodium, intravenous administration of PMC demonstrated antithrombotic activity. medchemexpress.com Further evidence of its efficacy was observed in a mouse model of acute pulmonary thrombosis induced by adenosine (B11128) diphosphate (B83284) (ADP), where the compound also showed protective effects. medchemexpress.com These findings suggest that 2,2,5,7,8-pentamethyl-6-chromanol can interfere with the processes of platelet aggregation and thrombus formation in vivo. medchemexpress.com

Thermochemical Characterization Related to Reactivity and Stability

Evaluation of Vaporization Enthalpies and Vapor Pressures

The thermochemical properties of 2,2,5,7,8-pentamethyl-6-chromanol (PMC) have been studied to understand its physical behavior and to serve as a surrogate for more complex molecules like α-tocopherol. researchgate.netnih.gov The standard molar enthalpy of sublimation at 298.15 K has been determined through methods such as drop-sublimation Calvet microcalorimetry and vapor pressure measurements using the Knudsen effusion method. researchgate.net These experimental values are crucial for deriving other thermodynamic properties, such as the standard molar enthalpy of formation in the gaseous state. researchgate.net

Table 2: Thermochemical Data for 2,2,5,7,8-Pentamethyl-6-chromanol (PMC)

Property Value Temperature (K) Method Source
Standard Molar Enthalpy of Sublimation (ΔsubHm°) (107.4 ± 0.8) kJ · mol⁻¹ 298.15 Calvet Microcalorimetry / Knudsen Effusion researchgate.net
Standard Molar Enthalpy of Formation (crystal) (ΔfHm°) -(513.7 ± 3.4) kJ · mol⁻¹ 298.15 Combustion Calorimetry researchgate.net
Standard Molar Enthalpy of Formation (gas) (ΔfHm°) -(406.3 ± 3.5) kJ · mol⁻¹ 298.15 Derived from experimental data researchgate.net

Determination of Bond Dissociation Energies of O–H Bonds

The antioxidant activity of phenolic compounds like 2,2,5,7,8-pentamethyl-6-chromanol is fundamentally linked to the strength of the phenolic oxygen-hydrogen (O–H) bond. researchgate.net The bond dissociation energy (BDE) of this bond is a key parameter, as a lower BDE facilitates the donation of the hydrogen atom to scavenge free radicals. capes.gov.brcanada.ca

Density functional theory (DFT) calculations have been extensively used to determine the O–H BDE for PMC. capes.gov.brroyalsocietypublishing.org A comparative study of 17 different DFT functionals found that the M06-2X, M05-2X, and M08-HX functionals yielded highly accurate BDE values when compared to experimental data for a range of aromatic compounds, including PMC. royalsocietypublishing.org The high chain-breaking reactivity of the chromanol structure is attributed to the orbital overlap between the p-type lone pair of electrons on the heterocyclic oxygen atom and the aromatic π-electron system, which stabilizes the resulting phenoxyl radical and lowers the O–H BDE. mdpi.com

Table 3: Calculated O–H Bond Dissociation Energies (BDEs) for 2,2,5,7,8-Pentamethyl-6-chromanol (OH4) using various DFT Functionals

DFT Functional Mean Unsigned Error (MUE) (kcal mol⁻¹) Maximum Absolute Error (MaxAE) (kcal mol⁻¹) Source
M05-2X 1.7 2.6 royalsocietypublishing.org
M06-2X 1.7 2.9 royalsocietypublishing.org
M08-HX 1.8 4.6 royalsocietypublishing.org
MPWB1K 1.8 4.8 royalsocietypublishing.org
BMK 1.9 4.0 royalsocietypublishing.org
BHandHLYP 2.1 4.5 royalsocietypublishing.org
M06 2.4 5.3 royalsocietypublishing.org
M05 2.6 5.4 royalsocietypublishing.org
B3P86 2.8 5.4 royalsocietypublishing.org
PBE0 2.9 5.4 royalsocietypublishing.org
B3LYP 3.1 5.6 royalsocietypublishing.org
B97-1 3.2 5.7 royalsocietypublishing.org
CAM-B3LYP 3.6 6.2 royalsocietypublishing.org
B2PLYP 3.9 7.0 royalsocietypublishing.org
B97-D 4.1 6.4 royalsocietypublishing.org
ωB97X-D 4.5 7.1 royalsocietypublishing.org
M06-L 6.1 10.1 royalsocietypublishing.org

Errors are reported for a test set of 10 ArO-H compounds, including PMC. royalsocietypublishing.org

Table of Mentioned Compounds

Compound Name
This compound
2,2,5,7,8-Pentamethyl-6-chromanol (PMC)
This compound-6-sulfonyl chloride
5α-dihydrotestosterone (DHT)
Adenosine diphosphate (ADP)
Betulinic acid (BA)
Carbon tetrachloride (CCl4)
Fluorescein sodium
Formylmethionyl-leucyl-phenylalanine (fMLP)
Leukotriene B4 (LTB4)
Phorbol 12-myristate 13-acetate (PMA)
Testosterone

Thermodynamic Correlation with Antioxidant Activity

The antioxidant activity of this compound (PMHC), a simplified analog of α-tocopherol, is intrinsically linked to its thermodynamic properties. The primary mechanism of its function as a chain-breaking antioxidant involves the donation of a hydrogen atom from its phenolic hydroxyl group to quench free radicals. This process is governed by several key thermodynamic parameters, including the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and standard molar enthalpies of formation.

The antioxidant action of phenolic compounds like PMHC is closely tied to the breaking of the ArO-H bond. researchgate.net The energy required for this bond cleavage, known as the bond dissociation enthalpy (BDE), is a critical determinant of antioxidant efficacy. A lower BDE facilitates easier hydrogen atom transfer (HAT) to a radical species, thus terminating the oxidative chain reaction. nih.govmdpi.com Computational studies using density functional theory (DFT) have been employed to calculate the BDE of the phenolic O-H bond in PMHC. nih.govcapes.gov.brroyalsocietypublishing.org These calculations, when compared with experimental data, provide a robust understanding of its antioxidant potential. nih.gov For instance, the BDE of PMHC has been shown to be comparable to that of α-tocopherol, underscoring its suitability as a model compound for studying vitamin E's antioxidant mechanism. nih.govmdpi.com

Another important thermodynamic parameter is the ionization potential (IP), which quantifies the ease with which a molecule can donate an electron. mdpi.com This is particularly relevant for the single electron transfer followed by proton transfer (SET-PT) mechanism of antioxidant action. mdpi.com Studies have shown that molecules with lower IP values are more readily oxidized, indicating a greater propensity for electron donation. mdpi.com The IP of PMHC has been calculated and compared with other antioxidants, providing insights into its electron-donating capabilities. capes.gov.brmdpi.com The solvent environment can significantly influence the BDE and IP, with different trends observed in the gas phase versus in solution (e.g., water or benzene). capes.gov.br

The standard molar enthalpies of formation (ΔfHmo) of PMHC in both its crystalline and gaseous states have been determined experimentally through combustion calorimetry and other techniques. researchgate.net These values are fundamental for understanding the energetics of the molecule and its radical. researchgate.net For example, the standard molar enthalpy of formation of crystalline PMHC at 298.15 K was found to be -(513.7 ± 3.4) kJ·mol⁻¹, while the enthalpy of sublimation was (107.4 ± 0.8) kJ·mol⁻¹. researchgate.net From these, the gas-phase enthalpy of formation was derived as -(406.3 ± 3.5) kJ·mol⁻¹. researchgate.net These thermodynamic data are crucial for constructing a complete picture of the energetic landscape of PMHC's antioxidant reactions.

Kinetic studies, which measure the rate constants of reaction with various radicals, provide a practical measure of antioxidant activity. nih.govresearchgate.netbeilstein-journals.org There is a well-established inverse correlation between the rate constant for reaction with peroxyl radicals (kinh) and the O-H BDE, as described by Evans-Polanyi relationships. beilstein-journals.org This means that a lower BDE generally leads to a higher reaction rate. PMHC is often used as a reference compound in these kinetic studies to determine the stoichiometric number of radicals trapped by other antioxidants. researchgate.net

Thermodynamic and Kinetic Data for this compound and Related Compounds

CompoundParameterValueSolvent/PhaseReference
This compound-6-ol (PMHC)Standard Molar Enthalpy of Formation (crystalline)-(513.7 ± 3.4) kJ·mol⁻¹Crystalline researchgate.net
This compound-6-ol (PMHC)Enthalpy of Sublimation(107.4 ± 0.8) kJ·mol⁻¹- researchgate.net
This compound-6-ol (PMHC)Standard Molar Enthalpy of Formation (gas)-(406.3 ± 3.5) kJ·mol⁻¹Gas researchgate.net
This compound-6-ol (PMHC)O-H Bond Dissociation Enthalpy (BDE)84.49 kcal·mol⁻¹- mdpi.com
This compound-6-ol (PMHC)Ionization Potential (IP)138.88 kcal·mol⁻¹ (compared to THC)- mdpi.com
This compound-6-ol (PMHC)One-electron oxidation potential0.97 V vs. SCEAcetonitrile niph.go.jp
This compound-6-ol (PMHC)One-electron oxidation potential0.63 V vs. SCEMethanol niph.go.jp
This compound-6-ol (PMHC)Inhibition Rate Constant (kinh) vs. HOO•4.0 × 10⁴ M⁻¹s⁻¹Acetonitrile rsc.org

Applications in Advanced Synthetic Chemistry and Biochemical Research Tools

Protecting Group Chemistry in Peptide and Peptoid Synthesis

The Pmc group is a cornerstone of modern peptide synthesis, a field that demands strategic masking and unmasking of reactive amino acid side chains. Its unique properties ensure that the peptide chain is built correctly without unintended side reactions.

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is widely utilized as a protecting group in Solid-Phase Peptide Synthesis (SPPS), specifically within the popular 9-fluorenylmethoxycarbonyl (Fmoc) strategy. nih.gov In this orthogonal protection scheme, the temporary Fmoc group on the α-amino group is removed with a base, like piperidine, at each cycle of amino acid addition. iris-biotech.de The Pmc group, along with other "permanent" side-chain protecting groups, remains stable under these basic conditions but is cleaved at the end of the synthesis during the final acidolysis step. iris-biotech.degoogle.com

The derivative Fmoc-Arg(Pmc)-OH is a key reagent for introducing arginine into a growing peptide chain. a2bchem.com The Pmc group's acid lability is comparable to that of tert-butyl (tBu) based protecting groups, which are commonly used for other amino acid side chains (e.g., Asp, Glu, Tyr). peptide.com This compatibility allows for the simultaneous removal of the Pmc group and other tBu-type groups, as well as the cleavage of the peptide from standard acid-labile resins like Wang or Rink amide resin, typically using trifluoroacetic acid (TFA). peptide.com This streamlined final deprotection step is a significant advantage of using the Pmc group in Fmoc-SPPS.

The primary and most critical application of the Pmc group is the protection of the highly nucleophilic guanidino side chain of arginine. nih.gov If left unprotected, this functional group can cause undesired side reactions during peptide coupling steps. sigmaaldrich.com The Pmc group, an arenesulfonyl-based protector, effectively shields the guanidino moiety during chain elongation. sigmaaldrich.com

The development of the Pmc group was a significant advancement over earlier sulfonyl-based protectors like 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), which required harsh, extended deprotection times. nih.govresearchgate.net The Pmc group, introduced by Ramage and coworkers, features a cyclic ether structure that increases its acid lability, dramatically reducing deprotection times to 1-3 hours with TFA. nih.govresearchgate.net While the conceptually similar 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was later developed and found to be slightly more acid-labile, Pmc remains a highly effective and popular choice. nih.govpeptide.comnih.gov However, when synthesizing peptides containing both arginine and tryptophan, the use of Fmoc-Trp(Boc)-OH is recommended in conjunction with Fmoc-Arg(Pmc)-OH to prevent a side reaction where the cleaved Pmc group sulfonates the tryptophan indole (B1671886) ring. iris-biotech.desigmaaldrich.com

Comparison of Acid Lability for Arginine Side-Chain Protecting Groups
Protecting GroupAbbreviationRelative Acid LabilityCommon Deprotection Condition
TosylTosLeast LabileAnhydrous HF
4-methoxy-2,3,6-trimethylbenzenesulfonylMtrLess LabileTFA / Thioanisole (prolonged)
This compound-6-sulfonylPmcMore LabileTFA (1-3 hours)
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfMost LabileTFA (1-2 hours)

The this compound-6-sulfonyl (Pmc) protecting group has also been instrumental in the synthesis of arginine surrogates and other versatile building blocks for peptide science. For instance, it has been used in the synthesis of pseudodipeptides containing a reduced peptide bond (ψ[CH₂NH]), which can increase the flexibility and enzymatic resistance of a peptide. In this context, the Pmc group protects the newly formed secondary amine, preventing the formation of undesirable branched peptides.

Furthermore, the Pmc group is employed to create building blocks for incorporating non-canonical amino acids. A notable example is Fmoc-L-Homoarginine(Pmc)-OH, a derivative that allows for the stable incorporation of homoarginine, an arginine analog with an additional methylene (B1212753) group in its side chain, into peptides using standard SPPS protocols. chemimpex.com This specialized amino acid derivative enhances the utility of peptide synthesis by allowing for the creation of peptides with modified structures and potentially novel biological activities. chemimpex.com The use of Pmc protection facilitates the design of peptide-based drugs and tools for exploring new biochemical pathways. chemimpex.com Recently, alkyne-functionalized, Nω-carbamoylated arginine surrogates compatible with Fmoc-SPPS have been developed, enabling regioselective peptide conjugation via "click" chemistry. nih.gov

Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts. Current time information in Pune, IN. The synthesis of these structures typically involves the on-resin or in-solution cyclization of a linear peptide precursor, a process heavily reliant on the robust methodologies of SPPS. The Pmc protecting group plays a crucial role in these syntheses by effectively masking the arginine side chain throughout the assembly of the linear precursor. researchgate.net

Its stability to the basic conditions of Fmoc deprotection and its predictable cleavage under acidic conditions make it compatible with various cyclization strategies. For example, in side-chain-to-side-chain cyclization, the Pmc group on an arginine residue remains intact while other selectively removable protecting groups are cleaved to allow for lactam bridge formation. The Pmc group is then removed during the final global deprotection and cleavage from the resin. This methodological compatibility has been demonstrated in the synthesis of cyclic peptide fragments, highlighting the utility of the Pmc group in producing complex, constrained peptide architectures.

Development of Arginine Surrogates and Versatile Building Blocks

Design and Development of Biologically Active Scaffolds for Research Purposes

The inherent structure of this compound, being a derivative of the chromanol scaffold related to vitamin E, makes it an interesting building block for creating new biologically active molecules.

The this compound scaffold is not just a component of a protecting group but also serves as a foundational structure for the development of novel molecular probes and therapeutic agents. chemimpex.comcsic.es Its incorporation into molecules can enhance bioactivity and provide a versatile tool for exploring biochemical pathways. chemimpex.com The synthesis of peptides containing Pmc-protected arginine has been a key step in creating probes to study significant biological interactions, such as the aggregation of the amyloid-β peptide, which is implicated in Alzheimer's disease. csic.es

By using Fmoc-Arg(Pmc)-OH in SPPS, researchers can construct specific peptide sequences that act as scaffolds for studying protein-protein interactions or as potential therapeutic antagonists for receptors. a2bchem.comnih.gov The ability to reliably synthesize these complex arginine-containing peptides, enabled by the Pmc protecting group, is critical for the research and development phase of new peptide-based drugs and biochemical tools. a2bchem.comchemimpex.com

Tools for Investigating Protein Interactions and Enzyme Activities

The chroman scaffold, particularly the this compound moiety, has proven to be a valuable tool in biochemical research for probing protein interactions and elucidating enzyme activities. Its unique structure, which is a core component of the vitamin E family, allows for the development of specific molecular probes to study complex biological processes.

One of the notable applications of a close derivative, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMCol), is in the investigation of androgen receptor (AR) activity. aacrjournals.org In studies on human prostate carcinoma cells, PMCol has been shown to act as an androgen receptor antagonist. aacrjournals.org This activity is significant because androgens play a crucial role in the development and function of the prostate gland, and their dysregulation is implicated in prostate cancer. aacrjournals.org The ability of PMCol to compete with androgens for binding to the AR allows researchers to modulate androgen-sensitive pathways and study their downstream effects on cell growth and gene expression. aacrjournals.org For instance, PMCol was found to inhibit the androgen-stimulated growth of LNCaP human prostate carcinoma cells in a manner similar to the known antiandrogen bicalutamide. aacrjournals.org

The this compound-6-sulfonyl group (Pmc) is another derivative that has found extensive use as a protecting group for arginine residues in solid-phase peptide synthesis (SPPS). nih.govpnas.org The selection of an appropriate protecting group is critical in peptide synthesis to prevent unwanted side reactions at the guanidino group of arginine. The Pmc group offers good stability under the conditions required for peptide chain elongation and can be removed under specific acidic conditions. nih.gov This application, while primarily synthetic, is instrumental in the creation of specific peptide sequences that are then used as tools to study protein-protein interactions and enzyme kinetics. For example, peptides synthesized using Pmc-protected arginine have been employed in the study of the Tat/TAR RNA interaction in HIV-1, a critical process for viral replication. pnas.org

The following table summarizes key research findings related to the use of this compound derivatives in studying protein and enzyme activity:

Derivative Biological Target/Process Key Research Finding Cell Lines/System Used Reference
2,2,5,7,8-pentamethyl-6-chromanol (PMCol)Androgen Receptor (AR)Acts as an AR antagonist, inhibiting androgen-stimulated cell growth and promoter activation.LNCaP and LAPC4 human prostate carcinoma cells aacrjournals.org
This compound-6-sulfonyl (Pmc)-protected argininePeptide Synthesis for HIV-1 ResearchUsed to synthesize peptides to study the Tat/TAR RNA interaction.In vitro binding assays pnas.org
2,2,5,7,8-pentamethyl-6-chromanol (PMCol)Cytochrome P450 Enzymes (CYP1A2, CYP2B6, CYP3A4)Showed low potential for inducing the expression of these key drug-metabolizing enzymes.Primary cultures of human hepatocytes nih.gov

Generation of Chroman Analogs with Enhanced Research Utility (e.g., solubility, stability)

The inherent lipophilicity of the this compound core, while beneficial for its interaction with cellular membranes, can also present challenges in research settings, particularly concerning its aqueous solubility. ontosight.airesearchgate.net To overcome these limitations and to enhance the utility of this scaffold as a research tool, various analogs have been synthesized with modified properties such as improved solubility and stability. researchgate.net

One common strategy to increase the aqueous solubility of chroman derivatives is the introduction of hydrophilic moieties. A prime example is the conversion of the hydroxyl group of 2,2,5,7,8-pentamethyl-6-hydroxychroman into a glucoside. researchgate.net This modification results in a water-soluble derivative that can be readily cleaved by specific enzymes or under acidic conditions to release the active chromanol. researchgate.net This approach allows for easier handling and administration in aqueous-based biological assays while retaining the desired biological activity of the parent compound upon cleavage.

Another avenue of modification involves the synthesis of derivatives with altered stability. The this compound-6-sulfonyl chloride (Pmc-Cl) is a testament to the chemical versatility of the chroman ring, providing a stable yet reactive handle for further chemical modifications, such as its use as a protecting group in peptide synthesis. The pentamethyl substitution on the chroman ring enhances its steric bulk and contributes to its stability under various reaction conditions encountered during peptide synthesis.

Furthermore, the synthesis of various ethereal derivatives of this compound-6-ol has been explored to study the stereo-electronic effects of different substituents at the C6 position. mdpi.com These studies, employing techniques like NMR and X-ray crystallography, provide valuable insights into the conformational dynamics and the influence of substituents on the geometry of the chroman ring, which can be correlated with its antioxidant and biological activities. mdpi.comresearchgate.net

The development of peptoids containing both lysine-type and arginine-type (protected with Pmc) monomers has also been an area of focus. rsc.org However, the poor solubility of the Pmc-protected monomer and the harsh cleavage conditions required presented challenges, leading to the development of alternative synthetic strategies to access these valuable research tools. rsc.org

The table below highlights some of the synthesized analogs of this compound and their enhanced research utility:

Analog/Derivative Modification Enhanced Utility Research Application Reference
This compound-6-yl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosideAddition of a glucoside moietyImproved water solubilityFacilitates use in aqueous biological assays researchgate.net
This compound-6-sulfonyl chloride (Pmc-Cl)Conversion of the hydroxyl to a sulfonyl chlorideProvides a stable and reactive handle for synthesisUsed as a protecting group in peptide synthesis
Ethereal derivatives (Methyl, TBDMS, THP ethers)Substitution at the C6 hydroxyl groupAllows for the study of stereo-electronic effectsInvestigating the influence of substituents on chroman ring geometry and activity mdpi.com
6,9-Dioxa-5,10-di-(this compound-6-sulfonyl)spermineDimerization and conjugation to spermineIncreased lipophilicity and potential for interacting with biological moleculesPotential applications in antimicrobial, antioxidant, and gene delivery research ontosight.ai

Future Research Directions and Unexplored Avenues in 2,2,5,7,8 Pentamethylchroman Studies

Innovative Synthetic Routes to Complex 2,2,5,7,8-Pentamethylchroman Architectures

The synthesis of this compound and its derivatives has traditionally relied on methods such as the acid-catalyzed condensation of trimethylhydroquinone (B50269) with isoprene (B109036). mdpi.com However, the demand for more complex and functionally diverse architectures necessitates the development of novel synthetic strategies. Future research is poised to explore more efficient and versatile synthetic routes, potentially inspired by methodologies used for other complex natural products.

One promising direction is the application of modern synthetic techniques like diversity-oriented synthesis, which allows for the creation of large and structurally diverse libraries of compounds from a common starting material. researcher.life This approach, combined with skeletal editing techniques that enable atom insertion, deletion, and rearrangement, could lead to the generation of novel this compound-based scaffolds with unique biological activities. researcher.life Furthermore, the development of one-pot, multi-component reactions could streamline the synthesis of complex derivatives, improving efficiency and reducing waste. researchgate.net Retrosynthetic analysis, a powerful tool for planning organic syntheses, will continue to be instrumental in designing innovative pathways to target molecules. researcher.life

Advanced Mechanistic Elucidation using State-of-the-Art Biophysical Techniques

Understanding the precise mechanisms by which this compound and its analogs exert their biological effects is crucial for their rational design and application. While its antioxidant activity is a primary focus, a deeper understanding of its interactions with biological systems at a molecular level is needed. aacrjournals.org A variety of advanced biophysical techniques can be employed to achieve this.

Table 1: Biophysical Techniques for Mechanistic Studies

TechniqueApplication in this compound ResearchPotential Insights
Circular Dichroism (CD) Spectroscopy Investigating conformational changes in biomolecules (e.g., proteins, peptides) upon binding to this compound derivatives. cardiff.ac.ukElucidation of binding modes and the impact on protein secondary structure. cardiff.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy Studying the interaction of this compound-based molecules with phospholipid bilayers and characterizing radical species. acs.orgCorrelation between membrane interaction and biological activity, such as hemolytic activity. acs.org
X-ray Crystallography Determining the three-dimensional structure of this compound derivatives and their complexes with target proteins. mdpi.comPrecise structural information for understanding structure-activity relationships and guiding drug design. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzing the conformational dynamics of the chroman ring and its substituents in solution and the solid state. researchgate.netresearchgate.netUnderstanding the influence of substituents on molecular flexibility and its relation to biological activity. researchgate.netresearchgate.net

These techniques, among others, will provide invaluable data on the molecular interactions, conformational changes, and dynamic processes that underpin the biological activity of this compound derivatives.

Integration of Computational Methods for Predictive Design and Activity Profiling

Computational methods are becoming increasingly indispensable in modern chemical and biological research. acs.org For this compound, these tools offer the potential to predict biological activity, design novel derivatives with enhanced properties, and elucidate mechanisms of action at an atomic level.

Density Functional Theory (DFT) calculations have already been employed to evaluate the antioxidant activity of this compound-6-ol by computing parameters like bond dissociation enthalpy and ionization potential. acs.orgresearchgate.net Future research will likely see an expansion of these computational studies to:

Predict the activity of new derivatives: By modeling the electronic and steric properties of proposed molecules, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. acs.org

Simulate interactions with biological targets: Molecular dynamics simulations can provide insights into how this compound-based molecules bind to proteins and membranes, revealing key interactions that drive their biological effects. acs.org

Develop quantitative structure-activity relationship (QSAR) models: These models can correlate the structural features of a series of compounds with their biological activity, enabling the prediction of activity for new, unsynthesized molecules.

The synergy between computational predictions and experimental validation will accelerate the discovery and optimization of this compound-based compounds for various applications.

Expansion of Structure-Activity Relationship Studies in Diverse Biological Systems

To date, much of the research on this compound has focused on its antioxidant properties. aacrjournals.org However, the scaffold holds potential for a broader range of biological activities. A systematic expansion of structure-activity relationship (SAR) studies is needed to explore this potential fully.

Future research should involve synthesizing libraries of this compound analogs with systematic variations in their substitution patterns. rsc.org These analogs can then be screened against a wide array of biological targets and in diverse cellular and organismal models. For instance, the antiandrogenic activity of the antioxidant moiety of vitamin E, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935), in human prostate carcinoma cells suggests that derivatives of this scaffold could be investigated for their potential in cancer research. aacrjournals.org The development of peptoids incorporating the this compound-6-sulfonyl group for applications in cancer diagnosis and treatment further highlights the versatility of this scaffold. imrpress.com

Table 2: Key Structural Modifications for SAR Studies

Position of ModificationType of ModificationRationale
C6-hydroxyl groupEsterification, etherification, replacement with other functional groups.To modulate antioxidant activity, lipophilicity, and potential for new biological interactions. mdpi.com
Aromatic ringIntroduction of various electron-donating or electron-withdrawing groups.To fine-tune the electronic properties of the chroman ring and influence its reactivity and binding affinity. researchgate.net
C2 positionVariation of the gem-dimethyl groups with other alkyl or functionalized substituents.To alter the steric environment and conformational flexibility of the heterocyclic ring. mdpi.com

By systematically exploring these and other structural modifications, researchers can build a comprehensive understanding of the SAR for this compound and unlock its full therapeutic potential.

Development of Novel Research Probes Based on the this compound Scaffold

The unique properties of the this compound scaffold make it an attractive platform for the development of novel research probes. These probes can be used to investigate biological processes, visualize cellular components, and detect specific molecules.

One exciting area is the development of fluorescent probes for detecting reactive oxygen species (ROS). nih.gov By functionalizing the this compound core with a fluorophore, it may be possible to create sensors that report on oxidative stress within living cells. The inherent antioxidant properties of the chroman moiety could be harnessed to create a "turn-on" or "turn-off" fluorescence response upon interaction with ROS.

Furthermore, the lipophilic nature of this compound makes it suitable for incorporation into probes designed to study lipid membranes and lipid peroxidation. nih.gov Conjugating the chroman scaffold to environmentally sensitive dyes could yield probes that report on the local environment within a membrane, providing insights into membrane fluidity and organization. The development of such probes would be invaluable for studying a wide range of biological phenomena where membrane dynamics and oxidative stress play a critical role.

Q & A

Q. What are the optimal synthetic routes for 2,2,5,7,8-Pentamethylchroman (PMC), and how do reaction conditions affect yields?

PMC is synthesized via methods derived from vitamin E chemistry. Two primary routes include:

  • Route 1 : Reaction of trimethylhydroquinone with isoprenol under acidic conditions, yielding ~79% .
  • Route 2 : Condensation of trimethylhydroquinone with allyl alcohol derivatives (e.g., Helferich glycosylation), achieving ~84% yield . Critical parameters include solvent choice (e.g., dichloromethane), temperature control (-78°C to 0°C), and stoichiometric use of boron tribromide for demethylation .

Q. How is the crystal structure of PMC derivatives determined, and what insights does this provide?

Synchrotron-based X-ray crystallography is employed for structural elucidation. For example, the glucoside derivative (this compound-6-yl tetra-O-acetyl-α-D-glucopyranoside) was analyzed at 100 K using a Si111 monochromator and ω-scan mode. Key parameters include:

  • Data quality : Rint = 0.023, R factor = 0.045, data-to-parameter ratio = 7.5 .
  • Conformational insights : The chroman ring adopts a half-chair conformation with disordered methyl groups (occupancy ratios: 0.858:0.142 and 0.523:0.477 in asymmetric units) .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in PMC oxidation pathways under varying experimental conditions?

Conflicting oxidation products arise from solvent and reagent choices. For example:

  • In chloroform with t-butyl hydroperoxide , PMC forms 5-alkoxymethyl derivatives (e.g., 5-hydroxymethyl-2,2,7,8-tetramethyl-6-chromanol) and spirodimers .
  • Aqueous systems favor formation of 2,2,7,8-tetramethylchroman-5,6-dione (a tocored analog) and 2,2,7-trimethyl-6-hydroxychroman-5,8-dione . Resolution strategy : Use HPLC with authentic standards and kinetic studies to differentiate radical-mediated vs. acid-catalyzed pathways .

Q. How does PMC modulate androgen receptor (AR) signaling in prostate cancer, and what experimental models validate this activity?

PMC inhibits AR-driven transcription by competing with dihydrotestosterone (DHT) binding. Key findings include:

  • In vitro : IC50 values of 10–20 µM in AR-positive LNCaP cells .
  • In vivo : Phase 1/2a trials (APC-100) in castrate-resistant prostate cancer (CRPC) used time-to-event reassessment (TITE-CRM) designs to establish safety and dose-response relationships . Methodological validation : AR luciferase reporter assays, chromatin immunoprecipitation (ChIP), and xenograft models .

Q. What computational and spectroscopic tools are employed to study PMC’s structure-activity relationships?

  • DFT and NMR : Natural Bond Orbital (NBO) analysis of PMC succinates reveals steric and electronic effects of substituents at C6. For example, methyl ether derivatives show distinct <sup>13</sup>C CP MAS NMR shifts (δ 70–80 ppm for glycosidic carbons) .
  • X-ray crystallography : Disordered conformers in glucoside derivatives are refined using SHELXL97 with distance/angle restraints (752 restraints applied) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in PMC’s antioxidant efficacy across different assay systems?

PMC’s antioxidant capacity varies due to:

  • Solubility : As a lipophilic analog of α-tocopherol, PMC’s efficacy in aqueous systems is limited unless derivatized (e.g., glucosidation enhances solubility via tetra-O-acetyl groups) .
  • Assay specificity : In chemiluminescence assays, PMC avoids interference seen with pyridinium hydrochloride, but its fluorescence properties may confound ROS detection . Standardization : Use ESR spectroscopy for direct radical scavenging quantification and compare against Trolox equivalents .

Methodological Recommendations

Q. What strategies improve PMC’s stability during long-term storage and experimental use?

  • Storage : -20°C under inert gas (argon) to prevent auto-oxidation .
  • Handling : Avoid prolonged exposure to light or pro-oxidant metals (e.g., Fe<sup>3+</sup>). Use chelators (EDTA) in buffer systems .

Q. How can researchers validate PMC’s purity and structural integrity post-synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 290 nm .
  • Mass spectrometry : ESI-MS (m/z 220.31 for [M+H]<sup>+</sup>) and HRMS for isotopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,7,8-Pentamethylchroman
Reactant of Route 2
Reactant of Route 2
2,2,5,7,8-Pentamethylchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.